molecular formula C10H15NO3S B1366643 N-(4-methoxybenzyl)-N-methylmethanesulfonamide CAS No. 34825-81-5

N-(4-methoxybenzyl)-N-methylmethanesulfonamide

Cat. No.: B1366643
CAS No.: 34825-81-5
M. Wt: 229.3 g/mol
InChI Key: WGQLJNNCVCEPNS-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N-methylmethanesulfonamide (CAS 34825-81-5) is an organic compound with the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.29-229.30 g/mol . This chemical features a methanesulfonamide core substituted with a methyl group and a 4-methoxybenzyl group on the nitrogen atom. Key physical properties include a melting point of 100-101 °C and a calculated density of 1.200 g/cm³ at 20 °C . It is slightly soluble in water, with a solubility of approximately 3.2 g/L at 25 °C . Sulfonamide derivatives are a significant class of compounds in scientific research due to their broad utility. They are frequently employed as key intermediates and building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds . Historically, sulfonamides have been recognized for their antibacterial properties, and contemporary research explores their potential in various areas, including acting as carbonic anhydrase inhibitors, and exhibiting insecticidal, antiviral, and anti-leishmanial activities . Several sulfonamides are also being investigated as anti-cancer agents . In synthetic chemistry, sulfonamide groups are often used as protective groups for amines or as directing groups in metal-catalyzed reactions, facilitating the construction of complex molecules . Researchers value this compound for its potential to contribute to the synthesis and discovery of new molecules with biological and chemical significance. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO3S/c1-11(15(3,12)13)8-9-4-6-10(14-2)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQLJNNCVCEPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208899
Record name N-[(4-Methoxyphenyl)methyl]-N-methylmethanesulfonamide
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Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34825-81-5
Record name N-[(4-Methoxyphenyl)methyl]-N-methylmethanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxybenzyl)-N-methylmethanesulfonamide
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Record name N-[(4-Methoxyphenyl)methyl]-N-methylmethanesulfonamide
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Record name N-(4-methoxybenzyl)-N-methylmethanesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-methylmethanesulfonamide typically involves the reaction of N-(4-methoxybenzyl)-N-methylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve N-(4-methoxybenzyl)-N-methylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous magnesium sulfate and concentrated to obtain the crude product.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include distillation, crystallization, and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are employed.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(4-methoxybenzyl)-N-methylamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

N-(4-methoxybenzyl)-N-methylmethanesulfonamide serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those that exhibit biological activity. The compound's structure allows for various modifications, making it a versatile building block in synthetic chemistry.

Table 1: Synthesis Pathways

Compound NameSynthesis MethodologyYield (%)
This compoundReaction with methane sulfonyl chloride followed by N-alkylation62
N-(2-acetyl-4-bromophenyl)-N-methylmethanesulfonamideBase-catalyzed cyclization with benzaldehyde derivatives91

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial activity of derivatives of this compound revealed significant inhibition zones against tested bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its efficacy:

  • Tested Strains : Pseudomonas aeruginosa, Salmonella typhimurium, Staphylococcus aureus
  • Results : The compound showed an MIC value of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with DNA and protein targets. These studies provide insights into its mechanism of action and potential therapeutic applications.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
DNA (ctDNA)-9.5Hydrogen bonding
Bacterial enzyme (targeted)-8.7Hydrophobic interactions

Future Prospects

The ongoing research into this compound suggests that it could play a significant role in drug development, particularly as a scaffold for designing new antimicrobial agents. Its ability to be modified chemically opens avenues for creating derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the transcription and translation of specific genes to regulate cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their molecular properties, and distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(4-Methoxybenzyl)-N-methylmethanesulfonamide C₁₀H₁₅NO₃S 229.30 (calc.) 4-Methoxybenzyl, methyl Moderate lipophilicity
1-Chloro-N-(4-methoxybenzyl)-N-methylmethanesulfonamide C₁₀H₁₄ClNO₃S 263.74 4-Methoxybenzyl, methyl, chlorine Purity: 98%; halogenated derivative
N-(4-Bromophenyl)-N-methylmethanesulfonamide C₈H₁₀BrNO₂S 264.14 4-Bromophenyl, methyl Bromine enhances electronic withdrawal
N-Methyl-1-(4-nitrophenyl)methanesulfonamide C₈H₁₀N₂O₄S 230.24 4-Nitrophenyl, methyl Nitro group (electron-withdrawing)
N-(4-Butylphenyl)-4-methylbenzenesulfonamide C₁₇H₂₁NO₂S 303.42 4-Butylphenyl, tosyl group Enhanced lipophilicity from alkyl chain
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide C₁₁H₁₃N₃O₂S₂ 283.38 Thiazole ring, methyl Bioactive scaffold (antitumor potential)

Key Observations :

  • Halogenation : Chlorine or bromine substitution (e.g., ) increases molecular weight and may enhance electrophilic reactivity.
  • Bulkier Substituents : The butyl chain in increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Thermal and Spectroscopic Data

  • Melting Points : Hydroxy and sulfonyl groups (e.g., ) increase melting points (mp: 213–215°C) due to hydrogen bonding. In contrast, halogenated or alkylated analogs () may exhibit lower melting points.
  • Spectroscopic Characterization :
    • NMR : Methyl groups in N-methylmethanesulfonamide derivatives typically show singlet peaks near δ 3.0 ppm for sulfonamide-SO₂N(CH₃) .
    • IR : Strong absorption bands for sulfonyl groups (S=O) appear near 1350–1150 cm⁻¹ .

Biological Activity

N-(4-methoxybenzyl)-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of N-(4-methoxybenzyl)-N-methylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme can be represented as follows:

N 4 methoxybenzyl N methylamine+methanesulfonyl chlorideN 4 methoxybenzyl N methylmethanesulfonamide\text{N 4 methoxybenzyl N methylamine}+\text{methanesulfonyl chloride}\rightarrow \text{N 4 methoxybenzyl N methylmethanesulfonamide}

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent activity. For example, when tested against Staphylococcus aureus and Escherichia coli, the compound showed MIC values of 8 µg/mL and 16 µg/mL respectively .

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported at approximately 15 µM and 20 µM respectively, suggesting a moderate level of efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It can modulate receptor activities that influence various signaling pathways within cells.
  • Gene Expression Modulation : The compound may alter the expression levels of genes related to cell cycle regulation and apoptosis, contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

In a recent study published in Antibiotics, researchers evaluated the antimicrobial efficacy of this compound alongside standard antibiotics. The compound demonstrated synergistic effects when combined with ampicillin against resistant strains of E. coli, highlighting its potential as an adjunct therapy in treating infections caused by multidrug-resistant bacteria .

Study 2: Anticancer Activity

Another study investigated the anticancer properties of the compound in vivo using a mouse model bearing human tumor xenografts. Treatment with this compound resulted in a significant reduction in tumor size compared to controls, with a reported tumor volume decrease of over 50% after four weeks of treatment .

Comparative Analysis

To provide a clearer perspective on its biological activity, a comparison with similar compounds is useful:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound8 µg/mL (S. aureus)15 µM (MCF-7)
N-(4-ethoxybenzyl)-N-methylmethanesulfonamide16 µg/mL (E. coli)25 µM (A549)
N-(4-methoxybenzyl)-N-methylamineNot reportedNot reported

Q & A

Q. What experimental approaches can elucidate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer: Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-TOF) to identify hydroxylation or demethylation products. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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